![molecular formula C12H12O B14317067 Benzene, [3-(2-propynyloxy)-1-propenyl]- CAS No. 110966-13-7](/img/structure/B14317067.png)
Benzene, [3-(2-propynyloxy)-1-propenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [3-(2-propynyloxy)-1-propenyl]- is an organic compound with the molecular formula C₉H₈O It is a derivative of benzene, where the benzene ring is substituted with a 3-(2-propynyloxy)-1-propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [3-(2-propynyloxy)-1-propenyl]- typically involves the reaction of benzene with 3-(2-propynyloxy)-1-propenyl halides under specific conditions. One common method is the electrophilic aromatic substitution reaction, where the benzene ring reacts with the halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Benzene, [3-(2-propynyloxy)-1-propenyl]- may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [3-(2-propynyloxy)-1-propenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyloxy group is replaced by other nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halides, amines, thiols.
Applications De Recherche Scientifique
Benzene, [3-(2-propynyloxy)-1-propenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, [3-(2-propynyloxy)-1-propenyl]- involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The benzene ring undergoes electrophilic substitution reactions, where the electron-rich aromatic ring reacts with electrophiles.
Nucleophilic Addition: The propynyloxy group can participate in nucleophilic addition reactions, where nucleophiles attack the electron-deficient carbon atoms.
Radical Reactions: The compound can undergo radical reactions, where free radicals are generated and react with other molecules.
Comparaison Avec Des Composés Similaires
Benzene, [3-(2-propynyloxy)-1-propenyl]- can be compared with other benzene derivatives such as:
Phenylpropenyl ether: Similar structure but lacks the propynyloxy group.
Allyl phenyl ether: Contains an allyl group instead of the propynyloxy group.
Phenyl allyl ether: Similar structure but with different substitution patterns.
These compounds share some chemical properties but differ in their reactivity and applications due to the presence of different functional groups.
Propriétés
Numéro CAS |
110966-13-7 |
|---|---|
Formule moléculaire |
C12H12O |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
3-prop-2-ynoxyprop-1-enylbenzene |
InChI |
InChI=1S/C12H12O/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h1,3-9H,10-11H2 |
Clé InChI |
VMKISEXUKFXERZ-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate](/img/structure/B14316989.png)
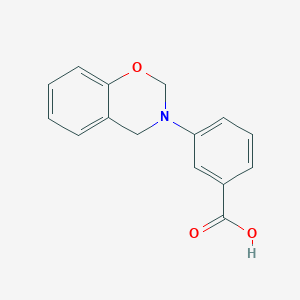
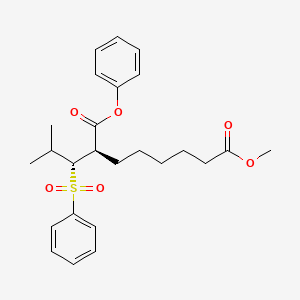
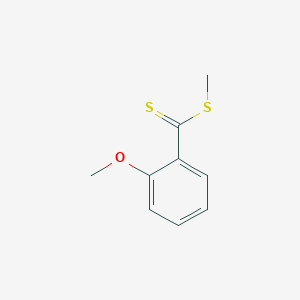
![1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol](/img/structure/B14316998.png)
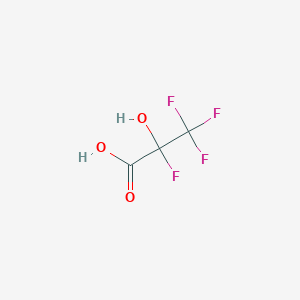

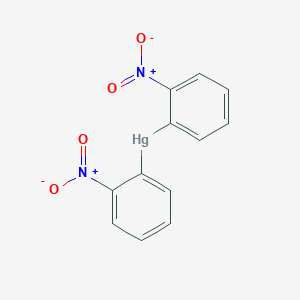
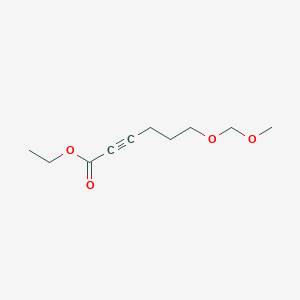
![4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate](/img/structure/B14317031.png)

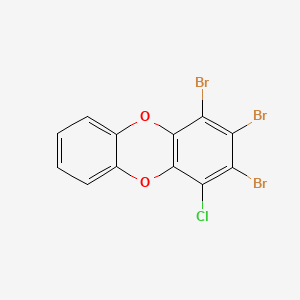

![2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid](/img/structure/B14317073.png)
